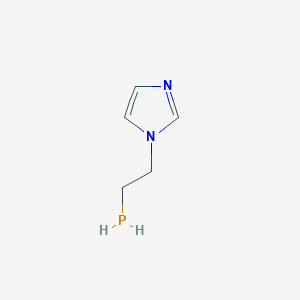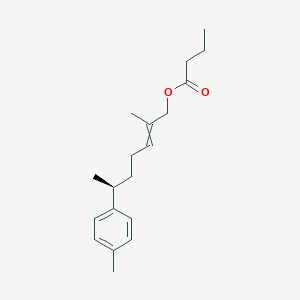
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate is an organic compound with a complex structure that includes a heptene backbone, a butanoate ester group, and a methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptene Backbone: This can be achieved through a series of reactions such as aldol condensation, followed by dehydration to form the double bond.
Introduction of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the heptene backbone is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the resulting alcohol with butanoic acid or its derivatives under acidic conditions to form the butanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, resulting in a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the butanoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated esters
Substitution: Amides, esters with different alkyl groups
Applications De Recherche Scientifique
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6S)-2-Methyl-6-phenylhept-2-en-1-yl butanoate
- (6S)-2-Methyl-6-(4-chlorophenyl)hept-2-en-1-yl butanoate
- (6S)-2-Methyl-6-(4-methoxyphenyl)hept-2-en-1-yl butanoate
Uniqueness
(6S)-2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl butanoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
Propriétés
Numéro CAS |
849118-41-8 |
|---|---|
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
[(6S)-2-methyl-6-(4-methylphenyl)hept-2-enyl] butanoate |
InChI |
InChI=1S/C19H28O2/c1-5-7-19(20)21-14-16(3)8-6-9-17(4)18-12-10-15(2)11-13-18/h8,10-13,17H,5-7,9,14H2,1-4H3/t17-/m0/s1 |
Clé InChI |
PPVOLQCPZBGHKH-KRWDZBQOSA-N |
SMILES isomérique |
CCCC(=O)OCC(=CCC[C@H](C)C1=CC=C(C=C1)C)C |
SMILES canonique |
CCCC(=O)OCC(=CCCC(C)C1=CC=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
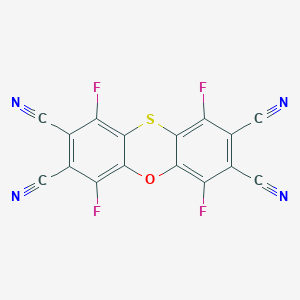
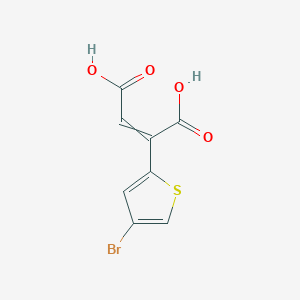
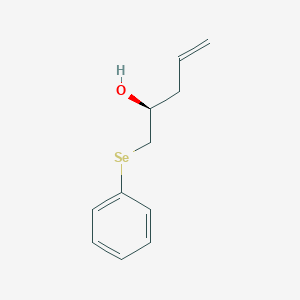
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)
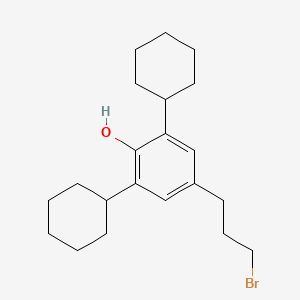
![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)
![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)

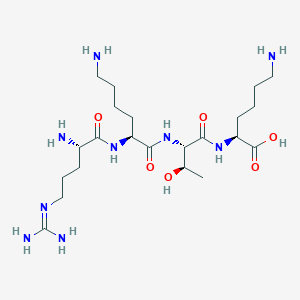
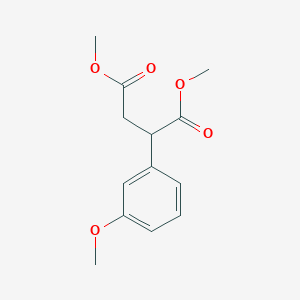
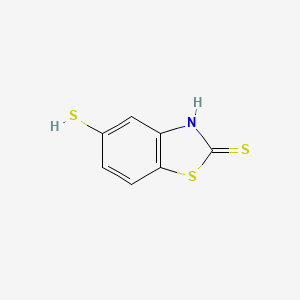
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14181696.png)
